molecular formula C24H24ClN3O3 B254339 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide

Cat. No. B254339
M. Wt: 437.9 g/mol
InChI Key: AHDCCMBDIBMFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide, also known as BCPAO, is a compound that has been extensively studied for its potential use in scientific research. BCPAO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.

Mechanism of Action

The mechanism of action of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activity of HSP90, which is involved in the folding and stabilization of other proteins. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the activity of CK2, which is involved in a variety of cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects. For example, 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to induce cell death in cancer cells, possibly through the inhibition of HSP90. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Additionally, 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to have anti-inflammatory effects, potentially through the inhibition of CK2.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide in lab experiments is its specificity for certain proteins and enzymes. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to selectively inhibit the activity of HSP90 and CK2, making it a useful tool for studying the role of these proteins in disease processes. However, one limitation of using 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide is its potential toxicity. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide. One area of interest is the development of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide analogs with improved specificity and reduced toxicity. Another area of interest is the use of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide as a tool for studying the role of HSP90 and CK2 in disease processes. Additionally, 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide.
In conclusion, 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide is a small molecule that has been extensively studied for its potential use in scientific research. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has a variety of biochemical and physiological effects, making it a promising candidate for a range of applications. Its specificity for certain proteins and enzymes makes it a useful tool for studying the role of these proteins in disease processes. However, its potential toxicity may limit its use in certain applications. Further research is needed to fully understand the potential applications of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide.

Synthesis Methods

The synthesis of 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide is a complex process that involves several steps. One common method involves the reaction of 4-chloro-2,5-dioxopyrrolidine-1-yl benzoate with benzylamine in the presence of a catalyst. The resulting intermediate is then reacted with cyclohexylamine and benzoyl chloride to form 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide.

Scientific Research Applications

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain proteins in disease processes. For example, 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activity of the protein HSP90, which is involved in the development of cancer. 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide has also been used as a probe to study the activity of other proteins, such as the protein kinase CK2.

properties

Product Name

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C24H24ClN3O3/c25-20-21(24(31)28(23(20)30)15-16-7-3-1-4-8-16)26-19-13-11-17(12-14-19)22(29)27-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,26H,2,5-6,9-10,15H2,(H,27,29)

InChI Key

AHDCCMBDIBMFAF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl

Origin of Product

United States

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